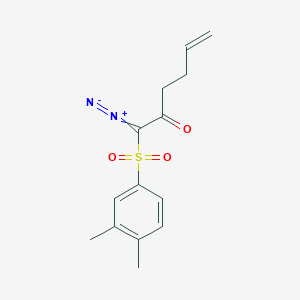
1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound with the molecular formula C14H16N2O3S It is known for its unique structure, which includes a diazonium group, a sulfonyl group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and sulfuric acid (H2SO4) for the diazotization step, and a sulfonyl chloride for the sulfonylation step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the reactivity of the diazonium and sulfonyl groups. The diazonium group can undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic substitution reactions. These reactive groups enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- 1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
Uniqueness
1-Diazonio-1-(3,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the presence of both the diazonium and sulfonyl groups in a single molecule, along with the conjugated diene system. This combination of functional groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
923001-87-0 |
|---|---|
Molecular Formula |
C14H16N2O3S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
1-diazo-1-(3,4-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-6-13(17)14(16-15)20(18,19)12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
CYBDIBAGQZOFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
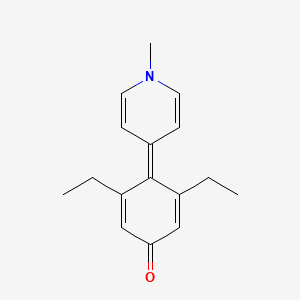
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
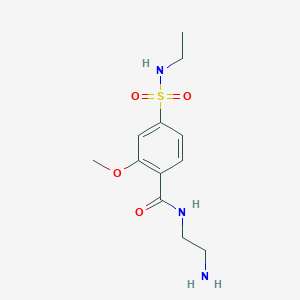
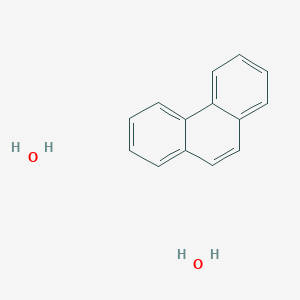
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)


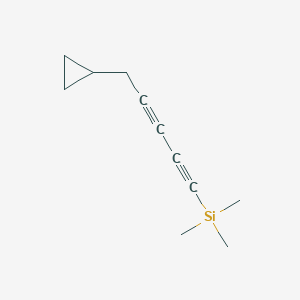
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
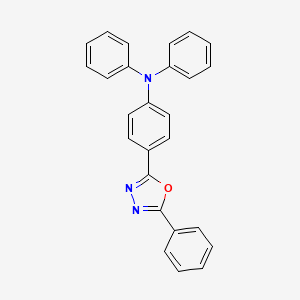
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
